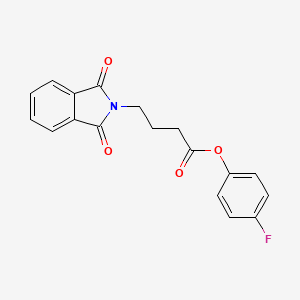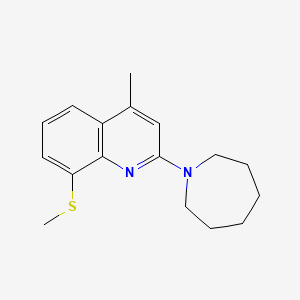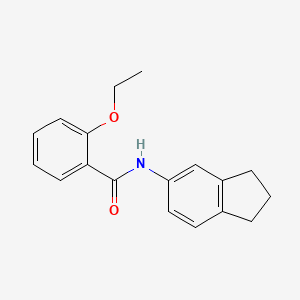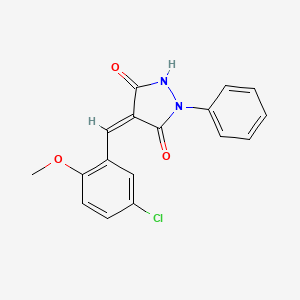![molecular formula C18H24N4O2 B5806722 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative and is also known as AZD8055. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves the inhibition of the mTOR pathway. This pathway plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting this pathway, AZD8055 can prevent the growth and proliferation of cancer cells and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole in lab experiments has several advantages. It is a potent inhibitor of the mTOR pathway, making it a valuable tool for studying this pathway and its role in various cellular processes. Additionally, it has shown promising results in preclinical studies as a potential cancer treatment. However, there are also limitations to its use in lab experiments. The synthesis of the compound is complex and requires careful control of reaction conditions, and it may not be suitable for all experimental systems.
Orientations Futures
There are several future directions for the study of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole. One area of research is the development of more efficient synthesis methods for the compound, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including cancer research and drug development. Finally, there is a need for more research to explore the limitations and potential side effects of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves a series of chemical reactions. The compound can be synthesized using a multi-step process that involves the reaction of benzimidazole with various reagents to form the final product. The process is complex and requires careful control of reaction conditions to achieve high yields of the desired product.
Applications De Recherche Scientifique
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation. This makes it a valuable tool for studying the mTOR pathway and its role in various cellular processes.
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16(21-7-9-24-10-8-21)18(23)22-11-13(12-22)17-19-14-5-3-4-6-15(14)20-17/h3-6,13,16H,2,7-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJPVZQKRRANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)C2=NC3=CC=CC=C3N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
